5-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
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Description
5-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C23H22N6O3 and its molecular weight is 430.468. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anti-protozoal Activity
Research has demonstrated the synthesis of novel heterocyclic compounds, including oxadiazolyl pyrrolo triazole diones, which exhibit significant anti-protozoal and anti-cancer activities. These compounds were synthesized using the principle of bioisosterism and the 1,3-dipolar cycloaddition reaction. The structural elucidation was achieved through spectroscopic methods and physical characteristics, underscoring their potential in therapeutic applications against protozoal infections (Dürüst et al., 2012).
Antifungal Compound Properties
Another study focused on a novel potential antifungal compound of the 1,2,4-triazole class. This research determined some pharmacologically relevant physicochemical properties, such as solubility in various solvents, and thermodynamic parameters. These findings are crucial for understanding the compound's behavior in biological systems and its potential therapeutic applications (Volkova et al., 2020).
Antimicrobial Activities
Further studies have synthesized derivatives linked to 1,4-dihydropyridines scaffold, showing different inhibition zones against tested bacteria and fungi, indicating their potential as antimicrobial agents. Such research underscores the compound's versatility and its promising applications in combating microbial infections (Ziaie et al., 2017).
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)-3-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-12-5-7-16(9-14(12)3)21-24-18(32-26-21)11-28-20-19(25-27-28)22(30)29(23(20)31)17-8-6-13(2)15(4)10-17/h5-10,19-20H,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOOURCXIIAJNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=C(C=C5)C)C)N=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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